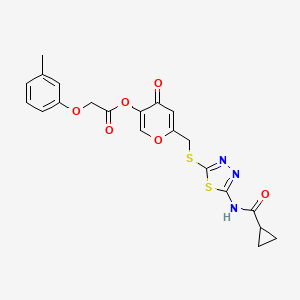
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate is a complex organic compound notable for its broad array of potential applications. This compound's molecular structure comprises multiple functional groups that confer unique chemical properties, making it an interesting target for scientific research in several fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate typically involves multi-step organic reactions. Initial steps may include the preparation of the 1,3,4-thiadiazole core, followed by the addition of various substituents through nucleophilic substitution, amide formation, and thiol-ene reactions. Reaction conditions often require carefully controlled temperatures and pH levels, with various solvents such as dichloromethane or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the compound can be synthesized in large quantities using batch or continuous flow processes. Optimization of reaction conditions, such as the use of catalysts, high-throughput screening for reaction intermediates, and precise control over reaction kinetics, is crucial for high-yield production. Solvent recovery and recycling, along with waste minimization strategies, are also key components of industrial synthesis.
化学反応の分析
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, potentially yielding various sulfoxides and sulfones.
Reduction: : Reducing agents such as lithium aluminium hydride can be used to convert certain functionalities, such as amides, to amines.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Dichloromethane (DCM), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reaction pathways and conditions, often resulting in a diverse array of derivatives that can be further explored for various applications.
科学的研究の応用
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate has found applications across multiple domains:
Chemistry: : Used as a building block for synthesizing novel organic compounds with unique properties.
Biology: : Explored for its potential as a biochemical probe or therapeutic agent due to its ability to interact with biological macromolecules.
Medicine: : Investigated for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Utilized in the development of new materials with desirable physical and chemical characteristics.
作用機序
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: : Interacts with specific proteins or enzymes, altering their activity or function.
Pathways Involved: : Modulates signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, or immune response.
類似化合物との比較
Compared to other compounds with similar core structures, such as 1,3,4-thiadiazoles or pyran derivatives, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate stands out due to its unique combination of functional groups
List of Similar Compounds
1,3,4-Thiadiazole derivatives
Pyran derivatives
Cyclopropane amide derivatives
This detailed overview provides a comprehensive understanding of the compound, covering its synthesis, chemical behavior, applications, and uniqueness within its class. Fascinated by any particular aspect? Let’s delve deeper!
生物活性
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate is a complex heterocyclic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be broken down into several functional groups:
- Thiadiazole ring : Known for various biological activities including antimicrobial and anticancer properties.
- Pyran ring : Associated with various pharmacological effects.
- Cyclopropanecarboxamido group : May influence the compound's interaction with biological targets.
Biological Activity Overview
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Activity
A recent study evaluated a series of thiadiazole derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli as low as 15 µg/mL, showcasing their potential as effective antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on similar pyran-thiadiazole compounds revealed that they significantly inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 25 µM. The mechanism was attributed to the activation of apoptotic pathways and cell cycle arrest .
Case Study 3: Anti-inflammatory Studies
Another investigation focused on the anti-inflammatory effects of thiadiazole derivatives using a carrageenan-induced paw edema model in rats. Compounds similar to our target showed a reduction in paw swelling by approximately 50% compared to control groups, indicating significant anti-inflammatory properties .
Data Tables
特性
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c1-12-3-2-4-14(7-12)29-10-18(26)30-17-9-28-15(8-16(17)25)11-31-21-24-23-20(32-21)22-19(27)13-5-6-13/h2-4,7-9,13H,5-6,10-11H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPHNFJWGZKRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














